N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a complex organic compound that features a unique combination of indole and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h3-6,9,11,17H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINGTTUJSSOTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiophene moiety can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities. The compound demonstrates significant promise as a lead compound for the development of new pharmaceuticals.
Research indicates that sulfonamide derivatives can act as inhibitors of specific enzymes and receptors. Notably, compounds similar to this compound have shown potential as antagonists for ion channels such as TRPM8, which is implicated in pain pathways. This suggests that the compound could be explored for therapeutic applications in modulating pain responses and treating neuropathic pain conditions.
Anticancer Potential
The unique structural features of this compound may also allow it to interact with various biological targets involved in cancer signaling pathways. The modulation of these pathways could lead to potential applications in cancer treatment, making it a candidate for further research in oncology.
Chemical Reactivity and Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including nucleophilic substitution reactions that lead to the formation of sulfonamide derivatives. Recent advances have utilized copper-catalyzed methods to enhance yields and selectivity in these reactions, indicating a growing interest in optimizing its synthesis for research and industrial applications.
Future Research Directions
Given the preliminary findings regarding the biological activity and chemical properties of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed studies to evaluate its efficacy as an analgesic or anticancer agent.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets.
- Optimization of Synthesis : Developing more efficient synthetic routes to facilitate further research and potential commercialization.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and suprofen share the thiophene ring and have similar pharmacological properties.
Uniqueness
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is unique due to its combination of indole and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile compound in medicinal chemistry .
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of an indoline structure, a thiophene ring, and a sulfonamide group, which contributes to its biological activity. The presence of these functional groups allows for various interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and respiration. In particular, it has shown potential in selectively inhibiting tumor-associated isoforms such as CA IX and CA XII, which are implicated in cancer progression and metastasis .
- Pain Modulation : The compound has been identified as a potential antagonist for TRPM8 ion channels, which play a role in pain pathways. This suggests possible applications in treating neuropathic pain conditions.
- Anticancer Activity : Preliminary studies have indicated that related compounds exhibit micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) . The mechanism appears to involve the modulation of signaling pathways critical for tumor growth and survival.
In Vitro Studies
A series of in vitro studies have evaluated the anticancer efficacy of related sulfonamide derivatives. For instance, modifications to the sulfonamide structure have led to compounds that significantly reduce cell viability in hypoxic conditions, mimicking the tumor microenvironment .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | CA IX inhibition |
| Compound B | MDA-MB-231 | 5 | TRPM8 channel blockade |
| Compound C | HeLa | 15 | Induction of apoptosis |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins such as CA IX. These studies suggest a favorable interaction with the active site of the enzyme, supporting its potential as a selective inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
